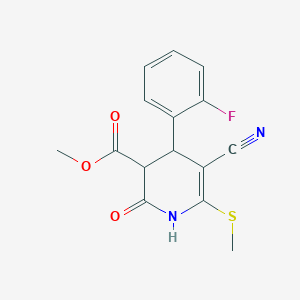
Methyl 5-cyano-4-(2-fluorophenyl)-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Methyl 5-cyano-4-(2-fluorophenyl)-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound with a fused pyridine ring system.
- Its chemical structure consists of a tetrahydropyridine core, a cyano group, a fluorophenyl substituent, and a methylsulfanyl group.
- This compound exhibits interesting pharmacological properties and has applications in various fields.
Méthodes De Préparation
Synthetic Routes: One synthetic approach involves the condensation of 2-fluorobenzaldehyde with malononitrile, followed by cyclization with methyl mercaptan and subsequent esterification.
Reaction Conditions: The reaction typically occurs under basic conditions and requires appropriate solvents and catalysts.
Industrial Production: While not widely produced industrially, research laboratories synthesize this compound for further investigations.
Analyse Des Réactions Chimiques
Reactivity: Methyl 5-cyano-4-(2-fluorophenyl)-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate undergoes various reactions
Common Reagents and Conditions: Sodium hydroxide, hydrogen peroxide, and various reducing agents are commonly used.
Major Products: The major products depend on the specific reaction conditions and substituents.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity, such as enzyme inhibition or receptor binding.
Medicine: Notable for its potential as a drug candidate or lead compound.
Industry: Limited industrial applications but may find use in fine chemicals.
Mécanisme D'action
- The exact mechanism remains an active area of research.
Molecular Targets: Likely targets include enzymes or receptors related to the pyridine ring system.
Pathways Involved: May impact metabolic pathways or cellular signaling.
Comparaison Avec Des Composés Similaires
Uniqueness: Methyl 5-cyano-4-(2-fluorophenyl)-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate stands out due to its specific combination of functional groups.
Similar Compounds: Related compounds include other pyridine derivatives, such as nicotinamide and picolinic acid.
Remember that this compound’s properties and applications are continually explored, and further research may reveal additional insights.
Propriétés
Formule moléculaire |
C15H13FN2O3S |
|---|---|
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
methyl 5-cyano-4-(2-fluorophenyl)-6-methylsulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C15H13FN2O3S/c1-21-15(20)12-11(8-5-3-4-6-10(8)16)9(7-17)14(22-2)18-13(12)19/h3-6,11-12H,1-2H3,(H,18,19) |
Clé InChI |
FHUHCQZJHOMTBM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1C(C(=C(NC1=O)SC)C#N)C2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


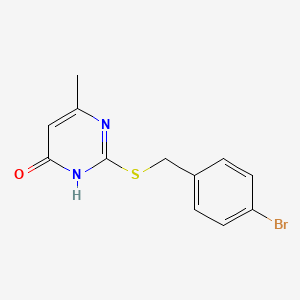
![(2Z)-2-[(4-fluorophenyl)imino]-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11619066.png)
![(2Z)-2-[(4-chlorophenyl)imino]-N-(4-ethoxyphenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11619071.png)
![5-(4-bromophenyl)-3-(2-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11619078.png)
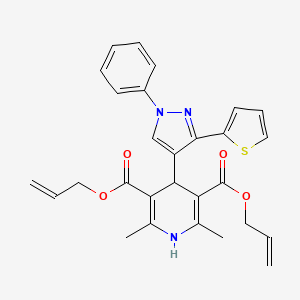
![4,4'-({3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B11619081.png)
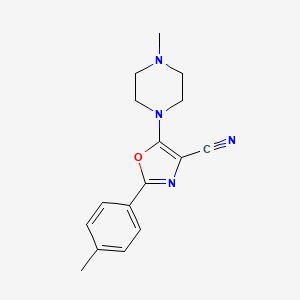
![N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]glycinamide](/img/structure/B11619098.png)
![methyl (4Z)-4-[4-(dimethylamino)benzylidene]-2-methyl-1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11619104.png)
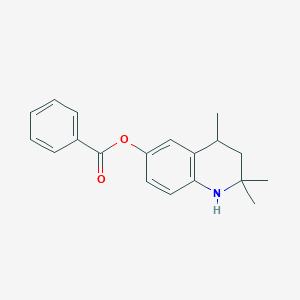
![6-imino-N-(3-methoxypropyl)-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11619119.png)
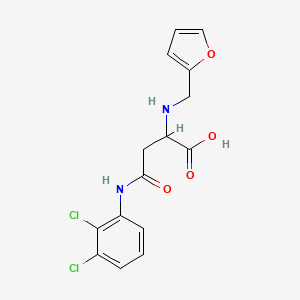
![2-ethoxyethyl {[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11619126.png)

